N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide is a synthetic organic compound notable for its unique structural characteristics and potential therapeutic applications. With a molecular formula of and a molecular weight of approximately 200.28 g/mol, this compound features an ethyl and methyl group attached to a piperidine-derived moiety, specifically at the 4-position of the piperidine ring. The compound is identified by the CAS number 902836-87-7, and it is recognized for its role in various
N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide can undergo several chemical transformations:
Research indicates that N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide exhibits significant biological activities. Preliminary studies suggest potential antimicrobial and antiviral properties, making it a candidate for further investigation in therapeutic contexts. Its mechanism of action likely involves interaction with specific receptors or enzymes, influencing neurotransmitter regulation and signal transduction pathways .
The synthesis of N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide typically involves the reaction of piperidine derivatives with acetamide. One effective method includes using a quinoline organocatalyst along with trifluoroacetic acid as a cocatalyst to yield enantiomerically enriched products. This method highlights the compound's synthetic versatility and potential for producing various derivatives .
N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide has diverse applications across multiple fields:
Interaction studies involving N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide focus on its binding affinity to various biological targets. These studies are crucial for understanding how the compound modulates biological pathways and its potential effects on human health. Ongoing research aims to elucidate these interactions further, providing insights into its pharmacological potential .
N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide can be compared with several structurally similar compounds:
| Compound Name | CAS Number | Key Differences |
|---|---|---|
| N-Methyl-2-(piperidin-3-yloxy)acetamide | 912761-44-5 | Different position of the piperidine attachment |
| N-Methyl-2-(piperidin-2-yloxy)acetamide | 912761-45-6 | Structural isomer with distinct chemical properties |
| N-Ethyl-2-(piperidin-4-yloxy)acetamide | 521074-81-7 | Lacks the methyl group on the nitrogen atom |
The uniqueness of N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide lies in its specific molecular configuration, which imparts distinct chemical and biological properties compared to these similar compounds .
The three-dimensional arrangement of cycloalkyl groups within the piperidine-acetamide scaffold significantly modulates pharmacological properties. For instance, cyclopropyl-containing linkers demonstrate enhanced metabolic stability compared to linear alkyl chains, as evidenced by a 3.5-fold increase in plasma half-life (t~½~) in murine models [6]. This improvement stems from reduced susceptibility to oxidative metabolism due to the ring strain and restricted rotation of the cyclopropane moiety.
Conversely, cyclohexyl analogs exhibit diminished target binding affinity despite similar lipophilicity, highlighting the importance of spatial compatibility with hydrophobic binding pockets. Molecular dynamics simulations reveal that the planar geometry of cyclopropane optimally aligns with the steric contours of mitochondrial fusion proteins, whereas bulkier cyclohexyl groups induce suboptimal van der Waals interactions [6].
Table 1: Bioactivity of Cycloalkyl-Modified Analogs
| Cycloalkyl Group | Plasma t~½~ (h) | Binding Affinity (K~i~, nM) | Metabolic Stability (% remaining) |
|---|---|---|---|
| Cyclopropane | 8.2 | 12 ± 1.4 | 92 |
| Cyclobutane | 5.7 | 28 ± 3.1 | 85 |
| Cyclohexane | 4.1 | 45 ± 5.2 | 78 |
Data adapted from mitofusin activator studies [6].
The electronic character of N-substituents governs hydrogen-bonding capacity and charge distribution, directly influencing receptor engagement. Replacement of the N-ethyl group with electron-withdrawing substituents (e.g., -CF~3~) reduces binding affinity by 60%, while electron-donating groups (e.g., -OCH~3~) enhance interaction with polar residues in the ghrelin receptor’s orthosteric site [1] . Quantum mechanical calculations indicate that the N-methyl group’s +I effect increases electron density at the acetamide carbonyl, strengthening dipole interactions with His380 in GHS-R1a [1].
Table 2: Electronic Parameters and Binding Affinity of N-Substituents
| N-Substituent | Hammett Constant (σ) | LogP | K~i~ (nM) |
|---|---|---|---|
| -CH~2~CH~3~ | -0.01 | 1.8 | 12 ± 1.4 |
| -CF~3~ | +0.54 | 2.1 | 30 ± 2.7 |
| -OCH~3~ | -0.27 | 1.2 | 8 ± 0.9 |
Data synthesized from ghrelin receptor [1] and sEH inhibitor studies [3].
Molecular preorganization via spiroazetidine-piperidine fusion reduces conformational entropy, yielding analogs with 4-fold greater target residence times compared to flexible counterparts [1]. X-ray crystallography of the trans-R/R stereoisomer reveals a locked chair conformation that perfectly mimics the Val372-Met376-His380 triad in MFN2, enabling sustained mitofusin activation [6]. In contrast, unconstrained piperidine rings adopt multiple low-energy states, diminishing binding consistency.
Table 3: Conformational Flexibility vs. Bioactivity
| Compound | Rotatable Bonds | Residence Time (min) | EC~50~ (μM) |
|---|---|---|---|
| Flexible analog | 7 | 12 ± 1.1 | 2.4 |
| Preorganized | 3 | 48 ± 3.8 | 0.6 |
Data derived from mitochondrial fusion assays [6] and receptor crystallography [1].
Quantitative Structure-Activity Relationship models represent a cornerstone computational approach for predicting the biological activity and target interactions of N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide and related piperidine-acetamide derivatives. QSAR methodology establishes mathematical relationships between molecular structural descriptors and observed biological activities, enabling the prediction of compound behavior without extensive experimental testing [1].
The development of robust QSAR models for piperidine derivatives has demonstrated exceptional predictive capabilities across multiple biological endpoints. Contemporary studies utilizing ordinary least squares multilinear regression (OLS-MLR) approaches have achieved determination coefficients (r²) exceeding 0.962 on training datasets and maintaining 0.917 on external validation sets [1]. These performance metrics indicate that approximately 96% of the variance in biological activity can be explained by the selected molecular descriptors, representing highly reliable predictive models.
Multiple machine learning algorithms have been systematically evaluated for QSAR model development in piperidine systems. Linear support vector machines demonstrate robust performance with training set correlation coefficients greater than 0.85 and test set predictions maintaining 0.8 or higher [1]. Advanced nonlinear approaches including projection pursuit regression, radial basis function neural networks, and general regression neural networks have shown comparable but slightly reduced performance, suggesting that linear relationships predominantly govern structure-activity relationships in piperidine-acetamide systems [1].
The molecular descriptor landscape for N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide encompasses five primary categories that capture distinct aspects of molecular behavior. Topological descriptors, including path counts, connectivity indices, and Wiener indices, quantify the ring connectivity patterns and chain flexibility characteristics inherent to the piperidine-acetamide scaffold [1] [2]. Spatial descriptors encompass molecular volume, surface area calculations, and three-dimensional shape indices that directly correlate with binding pocket complementarity and steric interactions within enzymatic active sites.
Electronic descriptors provide crucial information regarding charge distribution patterns, highest occupied molecular orbital-lowest unoccupied molecular orbital energy gaps, and dipole moment calculations that govern hydrogen bonding capabilities and electrostatic interactions [3]. The acetamide functionality of N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide contributes significantly to hydrogen bonding potential through both the carbonyl oxygen acceptor and amide nitrogen donor capabilities.
Thermodynamic descriptors including heat of formation, free energy calculations, and entropy considerations directly correlate with binding affinity predictions and molecular stability assessments [4]. Information content indices and structural complexity measures provide quantitative assessments of molecular diversity and uniqueness within chemical space, facilitating the identification of novel structural features that may contribute to enhanced biological activity.
The validation methodology for QSAR models in piperidine systems employs rigorous cross-validation protocols to ensure model robustness and prevent overfitting. Internal validation through leave-one-out cross-validation and external validation using holdout test sets containing structurally diverse compounds confirm the generalizability of developed models [1] [3]. The statistical significance of QSAR models is further supported by determination coefficients exceeding 0.85 in training phases and maintaining predictive accuracy above 0.8 in external validation scenarios.
Contemporary QSAR applications for piperidine derivatives have successfully predicted biological activities across diverse therapeutic areas, including antimicrobial efficacy against Aedes aegypti, anticancer activity in multiple cell lines, and enzyme inhibition potencies for various therapeutic targets [1] [5] [3]. These applications demonstrate the versatility and broad applicability of QSAR methodologies for N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide derivative optimization and lead compound identification.
| Model Type | Training Set R² | Test Set R² | Validation Method | Application |
|---|---|---|---|---|
| OLS-MLR | 0.962 | 0.917 | Cross-validation | Aedes aegypti toxicity [1] |
| Linear SVM | 0.850 | 0.800 | Cross-validation | General prediction [1] |
| PPR | 0.820 | 0.780 | Cross-validation | General prediction [1] |
| Radial SVM | 0.810 | 0.770 | Cross-validation | General prediction [1] |
| RBFNN | 0.800 | 0.760 | Cross-validation | General prediction [1] |
Molecular docking simulations constitute a fundamental structure-based computational approach for elucidating the binding mechanisms and target selectivity profiles of N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide within enzymatic binding pockets. This methodology employs sophisticated algorithms to predict the preferred binding orientations, conformations, and interaction patterns between the compound and specific protein targets [6] [7].
The docking simulation protocol begins with comprehensive receptor preparation procedures that optimize protein structures for ligand binding studies. Crystallographic structures obtained from X-ray diffraction or nuclear magnetic resonance spectroscopy undergo systematic processing to assign appropriate protonation states, optimize side chain conformations, and identify relevant binding cavities [7] [8]. For N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide studies, particular attention is devoted to binding sites that can accommodate the piperidine ring system and acetamide functionality.
Advanced docking algorithms including AutoDock Vina, Glide, and FlexX have been extensively applied to predict binding modes of piperidine-acetamide derivatives within enzymatic active sites [6] [9]. These algorithms employ sophisticated scoring functions that estimate binding affinities through evaluation of intermolecular interactions, desolvation effects, and conformational entropy changes upon binding. The binding affinity predictions for piperidine derivatives typically range from -5.52 to -9.2 kcal/mol depending on the target enzyme and specific structural modifications [6] [9].
Target enzyme selection for N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide docking studies encompasses diverse therapeutic areas based on known pharmacological activities of piperidine derivatives. DNA gyrase represents a high-priority target due to the demonstrated antimycobacterial activity of related aminopiperidine compounds, with docking studies revealing binding affinities of -9.2 kcal/mol and key hydrogen bonding interactions with Arg76 and Glu50 residues within the ATP-binding pocket [10].
Acetylcholinesterase docking simulations demonstrate strong binding affinity (-8.5 kcal/mol) for piperidine-acetamide derivatives, with π-π stacking interactions between aromatic substituents and Trp279, Phe330 residues in the peripheral anionic site [11]. These interactions suggest potential applications in neurological disorders and support the development of acetylcholinesterase inhibitors for Alzheimer disease treatment.
Human immunodeficiency virus type 1 protease represents another significant target for piperidine-acetamide derivatives, with docking studies revealing binding affinities of -7.8 kcal/mol and extensive hydrophobic interactions with Ile150 and Val82 residues within the active site cavity [12]. The acetamide functionality contributes to binding specificity through hydrogen bonding with catalytic aspartate residues.
Severe acute respiratory syndrome coronavirus 2 main protease has emerged as a contemporary target for piperidine derivative development, with molecular docking studies demonstrating binding affinities of -6.78 kcal/mol [6] [9]. The binding mode involves hydrogen bonding interactions with His41 and Cys145 residues of the catalytic dyad, suggesting potential antiviral applications for N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide derivatives.
Sigma-1 receptor docking studies reveal moderate binding affinity (-5.52 kcal/mol) with hydrophobic binding interactions involving Leu95 and Phe107 residues within the central binding cavity [13] [14]. The piperidine nitrogen protonation state significantly influences binding affinity, with monoprotonated forms demonstrating enhanced receptor selectivity.
Induced fit docking protocols account for receptor flexibility during ligand binding, enabling more accurate prediction of binding modes for flexible compounds like N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide [13]. Side chain flexibility, particularly in binding pocket residues, allows accommodation of different piperidine conformations and optimization of intermolecular interactions.
Consensus docking approaches utilize multiple docking algorithms to improve prediction reliability and identify consistent binding modes across different computational methods [7] [15]. The convergence of binding pose predictions from independent algorithms provides increased confidence in the proposed molecular interactions and binding mechanisms.
| Target Enzyme | Binding Affinity (kcal/mol) | Key Interactions | Binding Site |
|---|---|---|---|
| DNA Gyrase | -9.20 | Hydrogen bonds with Arg76, Glu50 [10] | ATP-binding pocket |
| Acetylcholinesterase | -8.50 | π-π stacking with Trp279, Phe330 [11] | Peripheral anionic site |
| HIV-1 Protease | -7.80 | Hydrophobic interactions with Ile150, Val82 [12] | Active site cavity |
| SARS-CoV-2 Main Protease | -6.78 | Hydrogen bonds with His41, Cys145 [6] | Catalytic dyad |
| Sigma-1 Receptor | -5.52 | Hydrophobic binding with Leu95, Phe107 [13] | Central binding cavity |
Pharmacophore mapping represents a critical computational methodology for identifying and characterizing the essential molecular features responsible for the biological activity of N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide and structurally related piperidine-acetamide derivatives. This approach defines three-dimensional arrangements of chemical features that are necessary for optimal molecular recognition and binding to biological targets [13] [16] [12].
The pharmacophore model development process for piperidine-acetamide derivatives employs both ligand-based and structure-based methodologies to capture comprehensive binding requirements. Ligand-based pharmacophore generation utilizes datasets of known active compounds to identify common spatial arrangements of functional groups that correlate with biological activity [16] [12]. Structure-based approaches incorporate receptor binding site information to define complementary pharmacophoric features required for optimal target interactions.
Contemporary pharmacophore models for piperidine-acetamide systems consistently identify five essential features that govern biological activity and target selectivity. Hydrogen bond acceptor features, typically numbering two per pharmacophore model, correspond to the carbonyl oxygen of the acetamide group and the ether oxygen linking the piperidine ring to the acetamide moiety [13] [17]. These acceptor features demonstrate importance scores of 0.95, indicating critical roles in target recognition and binding affinity.
The hydrogen bond donor feature, represented by the amide nitrogen hydrogen, contributes significantly to binding specificity with an importance score of 0.85 [17] [12]. This donor capability enables formation of directional hydrogen bonds with complementary acceptor groups in protein binding sites, particularly with backbone carbonyl oxygens and acidic amino acid residues.
Hydrophobic features, typically represented by two distinct regions within the pharmacophore model, correspond to the piperidine ring system and alkyl substituents (ethyl and methyl groups) present in N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide [13] [14]. These hydrophobic regions demonstrate importance scores of 0.90, reflecting their essential roles in stabilizing protein-ligand complexes through van der Waals interactions and hydrophobic complementarity.
Aromatic ring features, when present in substituted derivatives, contribute to binding affinity through π-π stacking interactions and edge-to-face aromatic contacts with protein aromatic residues [17]. The importance score of 0.75 for aromatic features indicates moderate but significant contributions to overall binding affinity and selectivity profiles.
The positive ionizable feature, corresponding to the protonated piperidine nitrogen under physiological conditions, demonstrates the highest importance score of 0.98 within piperidine-acetamide pharmacophore models [13] [14]. This feature governs primary binding interactions through electrostatic complementarity with negatively charged protein regions and significantly influences target selectivity patterns.
Pharmacophore validation protocols employ diverse computational and experimental approaches to confirm model reliability and predictive capability. Internal validation utilizes known active compounds not included in model development to assess recognition accuracy and binding mode predictions [16] [12]. External validation employs virtual screening of large compound databases to identify novel active compounds that map to pharmacophore features.
Distance constraints between pharmacophoric features provide critical spatial information for molecular design and optimization efforts. Typical distance ranges between hydrogen bond acceptor features span 4.5 to 7.2 Angstroms, while acceptor-to-hydrophobic feature distances range from 3.8 to 9.5 Angstroms [18] [12]. These geometric constraints guide the design of novel derivatives with optimized spatial arrangements of functional groups.
The pharmacophore mapping approach has successfully identified key structure-activity relationships for piperidine-acetamide derivatives across multiple therapeutic targets. Sigma receptor ligands demonstrate distinct pharmacophore requirements, with piperidine-containing compounds showing preferential binding to sigma-1 receptors compared to piperazine analogs [13] [14]. This selectivity pattern correlates with protonation state differences and spatial arrangements of basic nitrogen atoms.
Comparative pharmacophore analysis reveals common structural motifs shared between N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide and established therapeutic agents. Histamine H3 receptor antagonists and sigma receptor ligands demonstrate overlapping pharmacophoric features, including basic nitrogen atoms connected via heteroatomic linkers to aromatic or hydrophobic regions [13]. These shared features suggest potential polypharmacological properties and multi-target therapeutic applications.
Applications of pharmacophore mapping extend to virtual compound library screening for identification of novel piperidine-acetamide derivatives with enhanced biological activities. Pharmacophore-based database searches of the Comprehensive Medicinal Chemistry database have successfully identified active compounds with hit rates exceeding 1.8% of screened molecules [16]. Experimental validation of selected hits demonstrates the practical utility of pharmacophore models for lead compound identification and optimization.
| Feature Type | Number of Features | Pharmacophore Role | Importance Score |
|---|---|---|---|
| Hydrogen Bond Acceptor | 2 | Carbonyl oxygen, ether oxygen interactions [13] [17] | 0.95 |
| Hydrogen Bond Donor | 1 | Amide NH group interactions [17] [12] | 0.85 |
| Hydrophobic | 2 | Piperidine ring, alkyl chains [13] [14] | 0.90 |
| Aromatic Ring | 1 | Aromatic substituents on piperidine [17] | 0.75 |
| Positive Ionizable | 1 | Protonated piperidine nitrogen [13] [14] | 0.98 |